7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a chemical compound with the following identifiers:
This compound belongs to the class of bicyclic compounds and is derived from pyrrolopyrazine structures. It is primarily utilized in pharmaceutical research and development due to its potential biological activity.
The synthesis of 7,7-difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves several synthetic steps. The general method can be outlined as follows:
Specific conditions such as temperature, pressure, and reaction times vary depending on the chosen synthetic route and reagents used.
The molecular structure of 7,7-difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride features a bicyclic framework that includes:
The stereochemistry is significant; the (S)-configuration is essential for its biological activity .
This compound participates in various chemical reactions typical for nitrogen-containing heterocycles:
The mechanism of action for 7,7-difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride primarily involves its role as an inhibitor of apoptosis proteins (IAPs). These proteins regulate cell survival and apoptosis pathways. By binding to these proteins, the compound can disrupt their function, leading to increased apoptosis in cancer cells. Studies have indicated that this compound may enhance the efficacy of other therapeutic agents by modulating apoptotic pathways .
The physical and chemical properties of 7,7-difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride are critical for its application:
Additional properties include melting point and boiling point data which are essential for handling and storage but require specific experimental determination.
The primary applications of 7,7-difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride include:
The construction of the saturated pyrrolo[1,2-a]pyrazine bicyclic framework relies on robust multi-step strategies, with continuous flow technology and multicomponent reactions representing significant advancements. Labes et al. demonstrated the application of automated continuous flow systems for multistep synthesis of nitrogen-containing heterocycles, enabling rapid [3+2] cycloadditions and subsequent functionalizations critical for pyrrolopyrazine intermediates. This semi-continuous and fully continuous approach features a graphical control interface, enhancing accessibility for synthetic chemists and improving reproducibility through precise parameter control (temperature, residence time, stoichiometry) [1]. Complementary research by the Medical University of Warsaw team established the Ugi five-center four-component reaction (U-5C-4CR) as a pivotal method for assembling the perhydropyrrolo[1,2-a]pyrazine core with structural diversity. This single-pot protocol condensed cyclic amino acids (e.g., L-proline) with carbonyl compounds, tert-butyl isocyanide, and methanol under Lewis acid catalysis (FeCl₃ or TiCl₄), yielding advanced intermediates like 1a-g (Table 1). Subsequent N-de-tert-butylation and cyclocondensation furnished the bicyclic architecture essential for downstream fluorination [7].
Table 1: U-5C-4CR Synthesis of Pyrrolo[1,2-a]pyrazine Precursors
Ugi Adduct | Amino Acid | Carbonyl Component | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|
(2S,1S)-1a | L-Proline | Benzaldehyde | 64 | 4:1 |
(2S,1S)-1b | L-Proline | Phenylacetaldehyde | 54 | 4:1 |
(2S,1S)-1c | L-Pipecolic Acid | Phenylacetaldehyde | 60 | 4:1 |
(2S,1S)-1d | L-Proline | Phenylacetone | 38 | 1:1 |
The introduction of geminal difluoro groups at the C7 position of the saturated bicyclic system presents significant challenges due to substrate sensitivity and potential elimination side reactions. Patent literature (WO2019103070A1) and synthetic studies confirm DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) as the principal reagents for this transformation. The ketone precursor undergoes deoxofluorination under anhydrous conditions (e.g., dichloromethane at -78°C to 0°C), with Deoxo-Fluor® generally offering superior yields (typically 65–85%) due to its enhanced thermal stability and reduced propensity for generating olefin byproducts compared to DAST [3]. Optimization studies revealed that slow addition of the fluorinating agent to the cooled ketone solution minimizes exotherms and epimerization. Rigorous purification via silica gel chromatography or crystallization (e.g., using IPA/hexanes) is essential to remove sulfonyl byproducts (e.g., (MeOCH₂CH₂)₂NSOF) before hydrochloride salt formation.
Table 2: Fluorination Reagent Performance Comparison
Reagent | Temperature Range (°C) | Typical Yield (%) | Key Advantages | Major Byproducts |
---|---|---|---|---|
DAST | -78 to -40 | 50–70 | Lower molecular weight, cost | Olefins, HF, SO₂ |
Deoxo-Fluor® | -40 to 0 | 65–85 | Enhanced thermal stability, selectivity | (MeOCH₂CH₂)₂NSOF, SO₂ |
Conversion of the lipophilic free base 7,7-difluorooctahydropyrrolo[1,2-a]pyrazine into its water-soluble dihydrochloride salt is critical for purification and biological applicability. Solvent screening identified isopropanol (IPA) and ethyl acetate as optimal for HCl salt formation due to favorable solubility differentials between the free base and salt. The free base is dissolved in chilled anhydrous IPA (<5°C) under inert atmosphere, followed by controlled addition of HCl (g) or concentrated HCl/IPA solution. Crystallization kinetics are paramount; slow anti-solvent (anhydrous diethyl ether or tert-butyl methyl ether) addition induces precipitation of the high-melting dihydrochloride salt. Recrystallization from IPA/water or ethanol/acetone mixtures significantly enhances purity (>99% by HPLC) and removes residual solvents or fluorination impurities. Strict control of water content (<1% in organic solvents) prevents oiling out, while final drying under high vacuum at 40–50°C ensures stoichiometric water removal without decomposition [1] [7].
The stereogenic center at the ring fusion (C7a) dictates the three-dimensional structure and potential biological interactions of the target compound. Two primary strategies achieve enantiocontrol:
Table 3: Enantiomeric Forms of 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine Dihydrochloride
Enantiomer | CAS Number | Key Synthetic Route | Storage Conditions |
---|---|---|---|
Racemate | 1071540-95-8 | Racemic proline or post-synthesis racemization | 2–8°C, sealed, desiccated, dark |
(R)-Enantiomer | 1932096-09-7 | (R)-Proline precursor | 2–8°C, sealed, desiccated, dark |
(S)-Enantiomer | Not specified in sources | (S)-Proline precursor | 2–8°C, sealed, desiccated, dark |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1